n-Fmoc-n-(1-methylethyl)glycine
Description
Historical Context of Non-Canonical Amino Acids in Peptide Science
The foundation of modern peptide science rests on the 20 proteinogenic amino acids. However, researchers have long been intrigued by non-canonical amino acids (ncAAs), which are not directly encoded by the standard genetic code. nih.gov These unusual amino acids are found in nature, often as secondary metabolites in organisms like bacteria, fungi, and marine life, and as components of antibiotics such as bacitracin and vancomycin. nih.govrsc.org The incorporation of ncAAs into peptide chains is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties. nih.gov The inclusion of ncAAs can lead to enhanced stability against enzymatic degradation, a common challenge with natural peptides, and can fine-tune biological activity. nih.govnih.gov The pursuit of synthetic peptides with improved drug-like properties has driven the exploration of a vast and diverse toolbox of ncAAs. nih.gov
Role of the Fmoc Protecting Group in Solid-Phase Synthesis Methodologies
The synthesis of peptides, particularly those containing ncAAs, was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS). A critical component of modern SPPS is the use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being of paramount importance. wikipedia.orgcreative-peptides.com Introduced by Carpino and Han, the Fmoc group is a base-labile protecting group for the N-terminus of amino acids. nih.gov Its key advantage lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains and for linking the peptide to the solid support resin. nih.govtotal-synthesis.com
This orthogonality means that the Fmoc group can be selectively removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without disturbing other protecting groups. wikipedia.orgcreative-peptides.com This gentle deprotection is compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of older methods like Boc-SPPS. nih.gov Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a byproduct with strong UV absorbance, allowing for real-time monitoring of the deprotection step and easy automation of the synthesis process. wikipedia.orgnih.gov
Emergence of N-Alkylglycines (Peptoids) as Bio-Inspired Oligomeric Systems
In the early 1990s, a new class of peptide-like oligomers called peptoids, or N-substituted glycines, was developed with the goal of creating novel molecules for drug discovery. nih.govnih.gov Peptoids are isomers of peptides, featuring a backbone composed of N-substituted glycine (B1666218) units. nih.gov This structural modification, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon, confers a significant advantage: resistance to proteolytic degradation. nih.govnih.gov
Peptoids are considered bio-inspired polymers because they mimic the sequence-specific nature of proteins while offering the chemical stability and synthetic accessibility of bulk polymers. lbl.gov The synthesis of peptoids is efficient and allows for the incorporation of a vast array of side chains, leading to a high degree of chemical diversity. nih.govlbl.gov This versatility has made peptoids attractive candidates for a wide range of applications, including their use as molecular tools in biochemistry and biophysics, and as potential therapeutics in areas such as antimicrobial agents and cancer treatment. nih.gov
Significance of n-Fmoc-n-(1-methylethyl)glycine as a Building Block within N-Alkylglycine Chemistry
Within the diverse family of peptoid building blocks, this compound holds a specific and important role. This compound is the Fmoc-protected monomer corresponding to N-isopropylglycine. The isopropyl group, a small, branched alkyl side chain, influences the conformational properties of the resulting peptoid oligomer.
The synthesis of peptoids relies on the availability of a variety of N-substituted glycine monomers, each protected with an Fmoc group to enable their sequential addition in SPPS. Therefore, this compound is a fundamental reagent for researchers aiming to incorporate N-isopropylglycine units into their peptoid sequences. The ability to precisely control the sequence and composition of peptoids by using specific building blocks like this one is central to exploring their structure-function relationships and developing novel functional materials and therapeutics. lbl.gov The preparation of such N-alkylated and Fmoc-protected amino acids is a key area of research to expand the available peptoid building blocks. researchgate.netnih.govcsic.es
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | n-(((9h-fluoren-9-yl)methoxy)carbonyl)-n-isopropylglycine |
| CAS Number | 498575-09-0 |
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.39 g/mol |
| Purity | Typically ≥95% |
Data sourced from Advanced ChemBlocks Inc. achemblock.com
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFZLSLIXEBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734561 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498575-09-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Incorporation of N Fmoc N 1 Methylethyl Glycine in Solid Phase Oligomer Synthesis
Strategies for Peptoid Synthesis Utilizing n-Fmoc-n-(1-methylethyl)glycine as a Submonomer
The synthesis of peptoids using the submonomer method involves a two-step iterative cycle. osti.gov First, an acylation step occurs where bromoacetic acid, activated by a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC), acylates the resin-bound secondary amine. osti.gov This is followed by a nucleophilic displacement of the bromide by a primary amine, which introduces the desired side chain. osti.gov This two-step cycle is repeated to elongate the peptoid chain. osti.gov
Automated Solid-Phase Peptoid Synthesis Protocols
Automated solid-phase synthesis is a widely used method for preparing peptoids, offering precise sequence control. nih.gov The submonomer method is readily adaptable to existing automated peptide synthesizers. escholarship.org This allows for the efficient and time-saving parallel synthesis of diverse peptide sequences. beilstein-journals.org The process typically involves iterative cycles of acylation and displacement reactions to build the peptoid chain on a solid support. nih.gov
A general automated solid-phase synthesis cycle using the submonomer approach can be outlined as follows:
| Step | Reagent/Action | Purpose |
| 1 | 20% 4-methylpiperidine (B120128) in DMF | Fmoc-deprotection of the resin-bound amine. escholarship.org |
| 2 | DMF Wash | Removal of excess deprotection reagent. escholarship.org |
| 3 | 0.8 M Bromoacetic acid in DMF and 0.8 M DIC | Acylation of the free amine. escholarship.org |
| 4 | DMF Wash | Removal of excess acylation reagents. escholarship.org |
| 5 | 1-2 M Primary amine (e.g., isopropylamine) in NMP | Nucleophilic displacement to introduce the side chain. escholarship.org |
| 6 | DMF Wash | Removal of excess amine. escholarship.org |
This cycle is repeated to achieve the desired peptoid length. The use of automated synthesizers allows for precise control over reaction times, reagent delivery, and washing steps, leading to high-quality products.
Manual Solid-Phase Peptoid Synthesis Methodologies
Manual solid-phase peptoid synthesis provides a flexible and accessible alternative to automated methods. escholarship.org The fundamental chemistry of the submonomer approach remains the same, involving a two-step cycle of acylation and displacement. osti.gov This method is suitable for smaller-scale syntheses and for situations where specialized or non-standard monomers are used. escholarship.org
A typical manual synthesis protocol involves the following steps performed in a fritted syringe or reaction vessel:
| Step | Procedure |
| Resin Swelling | The resin is swelled in a suitable solvent like DMF. escholarship.org |
| Fmoc Deprotection | The Fmoc protecting group is removed using a solution of 20% 4-methylpiperidine in DMF. escholarship.org |
| Washing | The resin is thoroughly washed with DMF to remove the deprotection solution. escholarship.org |
| Acylation | The resin is treated with a solution of bromoacetic acid and DIC in DMF. escholarship.org |
| Washing | The resin is washed with DMF to remove unreacted acylation reagents. escholarship.org |
| Displacement | The resin is treated with a solution of the primary amine (e.g., isopropylamine) in NMP. escholarship.org |
| Washing | The resin is washed with DMF to remove excess amine. escholarship.org |
These steps are repeated for each monomer addition until the desired peptoid sequence is assembled.
Integration of this compound into Peptide-Peptoid Hybrid Architectures
The compatibility of the Fmoc-based submonomer synthesis of peptoids with standard Fmoc-based solid-phase peptide synthesis (SPPS) facilitates the creation of peptide-peptoid hybrid molecules. nih.gov These hybrid structures combine the properties of both peptides and peptoids, offering unique characteristics for various applications. The synthesis of such hybrids involves the sequential addition of both amino acid and peptoid monomers to the growing chain on the solid support.
The general strategy involves:
Assembling the peptide portion using standard Fmoc-SPPS protocols. beilstein-journals.org
Switching to the peptoid submonomer synthesis for the incorporation of this compound and other peptoid residues. escholarship.org
Alternating between peptide and peptoid synthesis cycles as required by the target sequence.
This approach allows for precise control over the sequence and composition of the final hybrid oligomer.
Optimization of Coupling Efficiencies and Reaction Kinetics in Oligomer Elongation
Key parameters for optimization include:
Solvent Choice: While DMF is a common solvent, NMP or 1,2-dichloroethane (B1671644) (DCE) can be beneficial for dissolving hydrophobic amines and improving reaction rates. nih.gov
Reaction Time: Incubation times for the displacement step can be varied (e.g., 30-120 minutes) to ensure complete reaction, especially with less reactive amines. escholarship.org
Activating Agents: The choice of activating agent for the bromoacetylation step can impact efficiency. DIC is commonly used, but other carbodiimides or coupling reagents can be explored. osti.gov
Temperature: Performing reactions at elevated temperatures, often facilitated by microwave heating, can accelerate reaction rates, although care must be taken to avoid side reactions. nih.gov
Mitigation of Side Reactions and Aggregation Phenomena during Solid-Phase Synthesis
During solid-phase synthesis, several side reactions and aggregation can occur, potentially leading to lower yields and purity of the final product.
Common issues and mitigation strategies include:
Incomplete Deprotection: Ensuring complete removal of the Fmoc group is critical. Using fresh deprotection solution and adequate reaction times can prevent this. uci.edu
Incomplete Coupling: This can be addressed by using a higher excess of reagents, longer reaction times, or double coupling cycles. uci.edu
Aggregation: Intra- and inter-chain aggregation of the growing oligomer on the resin can hinder reagent access. This can be minimized by using solvents that disrupt secondary structures, such as NMP, or by incorporating chaotropic agents.
Racemization: While less of a concern for achiral glycine-based peptoids, racemization can be an issue when incorporating chiral amino acids in peptide-peptoid hybrids. The use of carbodiimide activation methods can help minimize racemization of sensitive residues like cysteine and histidine. nih.govresearchgate.net
Orthogonal Protection Strategies for Fmoc-N-Alkylglycine Residues
Orthogonal protection schemes are essential for the synthesis of complex peptides and peptoids, allowing for the selective deprotection of different functional groups without affecting others. biosynth.comnih.gov In the context of this compound, the Fmoc group serves as the temporary N-terminal protecting group, which is base-labile. uwec.edu
For peptide-peptoid hybrids or peptoids with functionalized side chains, additional protecting groups are needed that are stable to the basic conditions used for Fmoc removal. A common orthogonal strategy is the Fmoc/tBu approach, where acid-labile tert-butyl (tBu)-based groups are used for side-chain protection. biosynth.com
| Protecting Group Type | Example | Cleavage Condition | Orthogonal to Fmoc? |
| Base-Labile (N-terminal) | Fmoc | 20% Piperidine (B6355638) in DMF | - |
| Acid-Labile (Side Chain) | Boc, tBu | Trifluoroacetic Acid (TFA) | Yes numberanalytics.com |
| Hydrazine-Labile | Dde, ivDde | 2% Hydrazine in DMF | Yes sigmaaldrich.com |
| Photolabile | Nv, Nvoc | UV Light | Yes |
| Redox-Labile | 2-Nitrobenzyl (2-NB) | Reduction | Yes numberanalytics.com |
This orthogonality allows for the selective removal of the Fmoc group at each step of the oligomer elongation, while the side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid like TFA. uwec.edu For more complex structures, such as branched or cyclic peptoids, other orthogonal protecting groups like Dde or ivDde, which are removed by hydrazine, can be employed. sigmaaldrich.com
Conformational Analysis of Oligomers Containing N Fmoc N 1 Methylethyl Glycine Residues
Spectroscopic Probes for Secondary Structure Elucidation
Spectroscopy is a cornerstone for investigating the secondary structure of these complex molecules. Different spectroscopic methods provide complementary information about the oligomer's architecture.
For instance, peptoid oligomers with chiral, aliphatic side chains have been shown to exhibit CD spectra with features similar to those of a polyproline type I helix. stanford.edu Specifically, studies on oligomers of (S)-N-(1-cyclohexylethyl)glycine and (S)-N-(sec-butyl)glycine reveal distinct CD characteristics that indicate ordered, folded conformations. stanford.edunih.gov The intensity of the CD signal can be related to the helical structure, with modeling suggesting that the alignment of backbone carbonyls along the helical axis contributes significantly to the observed signal. nih.gov Even short oligomers, as few as five residues long, can display CD spectra resembling those of peptide α-helices, highlighting the strong tendency of these molecules to adopt stable secondary structures in both aqueous and organic solvents. stanford.edu
| Oligomer Composition | Observed CD Spectrum Features | Inferred Conformation |
| (S)-N-(1-cyclohexylethyl)glycine hexamers, dodecamers, and pentadecamers | Similar to polyproline type I helix | Helical |
| (S)-N-(sec-butyl)glycine monomers | Similar to polyproline type I helix | Helical |
| Peptoid pentamer with chiral, aromatic side chains | Similar to a solution NMR structure | Helical |
| Peptoid oligomers with chiral side chains | Resemble peptide α-helices | Helical |
| This table summarizes the conformational inferences from CD spectroscopy for various peptoid oligomers. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed, three-dimensional structural determination of molecules in solution. For oligomers of N-substituted glycines, NMR provides crucial data on bond configurations and spatial proximities between atoms.
A key finding from NMR studies of a peptoid pentamer with chiral side chains is the predominance of a major isomer with all cis-amide bonds. nih.gov This conformation, a right-handed helix with approximately three residues per turn and a pitch of about 6 Å, aligns well with computational predictions. nih.gov The presence of multiple configurational isomers can complicate spectral analysis, but detailed 1D and 2D NMR experiments, such as COSY and TOCSY, allow for the unambiguous assignment of signals belonging to the major species. nih.govnih.gov
Heteronuclear NMR experiments can provide further details on peptide structures. researchgate.net The chemical shifts of amide and Cα protons are particularly sensitive to the secondary structure. researchgate.net For instance, in helical conformations, these protons exhibit limited chemical shift dispersion and are shifted upfield. researchgate.net
| NMR Technique | Information Obtained | Example Finding |
| 1D and 2D NMR (COSY, TOCSY, NOESY) | Resonance assignment, through-bond and through-space correlations | Identification of the major all-cis-amide bond isomer in a peptoid pentamer. nih.govyoutube.com |
| Heteronuclear NMR | Detailed structural information, dihedral angle prediction | Distinct chemical shift patterns for helical vs. β-sheet structures. researchgate.netyoutube.com |
| Concentration-dependent ¹H NMR | Intermolecular hydrogen bonding | Observed large chemical shift variations for N-(methylamino)glycine oligomers. nih.gov |
| This table outlines the application of various NMR techniques in the structural analysis of N-substituted glycine (B1666218) oligomers. |
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, offering insights into the backbone conformation of peptides and peptoids. The Amide I region of the FT-IR spectrum (around 1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.
Studies on glycine oligomers have shown that they can exist in different conformations, such as a planar zigzag structure (similar to polyglycine I) or a helical conformation (similar to polyglycine II), each with a distinct FT-IR spectrum. elsevierpure.com The appearance of specific bands in the Amide I region can indicate the presence of ordered structures like β-sheets, which are characteristic of amyloid fibrils and their oligomeric intermediates. nih.gov FT-IR can therefore be used to monitor conformational changes, such as the transition from a native state to an aggregated oligomeric state. nih.gov
| Vibrational Band | Frequency Range (cm⁻¹) | Associated Structural Element |
| Amide I | 1600-1700 | C=O stretching, sensitive to secondary structure (α-helix, β-sheet) |
| Amide II | 1500-1600 | N-H bending and C-N stretching |
| N-H stretching | ~3428 | N-H bond vibration |
| C-H stretching (methylene) | ~1628 | C-H bond vibration in methylene (B1212753) groups |
| This table presents key FT-IR vibrational bands and their correlation with molecular structure in glycine-containing molecules. nih.govresearchgate.net |
Impact of N-Alkylation on Backbone Conformation and Flexibility in Peptoids
The substitution of an alkyl group on the backbone amide nitrogen, known as N-alkylation, has a profound effect on the conformation and stability of peptidomimetics. nih.govacs.org This modification eliminates the amide proton, thereby removing the possibility of hydrogen bonding that is central to the formation of traditional secondary structures like α-helices and β-sheets in peptides.
This seemingly subtle change dramatically alters the conformational landscape. acs.org In peptoids, the lack of backbone hydrogen bond donors leads to increased flexibility. However, the introduction of sterically demanding N-alkyl groups can impose significant conformational constraints, favoring specific backbone dihedral angles and leading to the formation of well-defined secondary structures. For example, the presence of chiral, bulky side chains can drive the formation of stable helical structures with cis-amide bonds, resembling a polyproline type I helix. stanford.edu
Influence of the Isopropyl Side Chain on Foldamer Architectures and Helicity
The isopropyl group, as the N-(1-methylethyl) substituent in the title compound, plays a significant role in dictating the conformational preferences of the resulting oligomers. The steric bulk of the isopropyl side chain can restrict the rotation around the Cα-N bond, influencing the accessible dihedral angles and promoting the adoption of specific secondary structures.
In the context of foldamers, which are oligomers that adopt well-defined, folded conformations, the nature of the side chains is a critical design element. While in some foldamer backbones, like oligoureas, the helicity is largely unaffected by the side chain, in peptoids, the side chain is a primary determinant of the final structure. nih.gov The introduction of chiral centers within the side chains, such as in (S)-N-(1-phenylethyl)glycine, has been shown to induce stable helical structures. nih.gov
Experimental Approaches to Elucidating Conformational Preferences in Solution and Solid State
A comprehensive understanding of the conformational preferences of N-Fmoc-N-(1-methylethyl)glycine containing oligomers requires a combination of experimental techniques that probe their structure in both solution and the solid state.
In solution, NMR spectroscopy is the primary tool for determining the three-dimensional structure. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space distance constraints between protons, which are essential for structure calculation. youtube.com CD spectroscopy complements NMR by providing information on the global secondary structure and its stability under various conditions. stanford.edu
For the solid state, X-ray crystallography provides the most detailed and unambiguous structural information. stanford.edufigshare.com The crystal structure of a peptoid pentamer, for example, revealed a helix with cis-amide bonds and provided precise measurements of backbone dihedral angles. stanford.edufigshare.com This solid-state information is invaluable as it can represent the major conformer present in solution, a hypothesis that can be corroborated by comparing it with solution-phase data from CD and NMR. stanford.edufigshare.com
The combination of these techniques allows for a robust characterization of the conformational landscape of these peptidomimetics. The ability to synthesize and structurally characterize these molecules in both solution and solid phases is fundamental to their development for various applications, from drug discovery to materials science. nih.govnih.gov
Applications of Peptoids and Peptidomimetics Derived from N Fmoc N 1 Methylethyl Glycine
Design of Sequence-Specific Peptoid Oligomers with Tailored Properties
Table 1: Examples of Peptoid Oligomers with Tailored Properties
| Peptoid Sequence | Intended Property | Key Monomer(s) | Application Area |
| (Nlys-Nspe-Nspe)n | Antimicrobial activity | N-(4-aminobutyl)glycine (Nlys), N-(S)-(1-phenylethyl)glycine (Nspe) | Therapeutics |
| (Nce-Nca)n | Metal chelation | N-(2-carboxyethyl)glycine (Nce), N-(carboxymethyl)glycine (Nca) | Biosensing, Materials |
| Sar(3)-Nke-Sar(3) | Lung surfactant mimic | Sarcosine (N-methylglycine), N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)glycine (Nke) | Therapeutics |
Role in Modulating Proteolytic Stability and Resistance in Peptidomimetics
One of the most significant advantages of peptoids over their natural peptide counterparts is their inherent resistance to proteolytic degradation. nih.govnih.gov This stability stems from the fundamental structural difference: in peptoids, the side chains are attached to the backbone amide nitrogen rather than the α-carbon. nih.gov This alteration prevents proteases, which recognize and cleave specific peptide bonds based on the adjacent α-carbon side chains, from acting on the peptoid backbone.
The incorporation of n-Fmoc-n-(1-methylethyl)glycine into peptidomimetic sequences contributes to this enhanced stability. The N-substituted glycine (B1666218) backbone is not a substrate for common proteases, rendering the resulting oligomers highly resistant to enzymatic cleavage in biological environments. semanticscholar.org This increased stability translates to a longer in vivo half-life, a critical attribute for the development of effective therapeutic agents. The ability to create protease-resistant molecules that can mimic the function of biologically active peptides opens up new avenues for drug discovery and development. nih.gov
Development of Structured Foldamers and Helical Architectures from N-Alkylglycine Units
While initially considered highly flexible, it has been demonstrated that peptoid backbones can be induced to adopt stable, well-defined secondary structures, known as foldamers. nih.govwisc.edu The incorporation of specific N-alkylglycine monomers, including those with bulky side chains like N-isopropylglycine, plays a crucial role in promoting the formation of these ordered structures.
The steric interactions between adjacent bulky N-substituents can favor specific backbone dihedral angles, leading to the formation of helical conformations. nih.gov These peptoid helices are distinct from α-helices in peptides and are often characterized by a repeating pattern of cis-amide bonds. The ability to design and synthesize structured peptoid foldamers has significant implications for mimicking the secondary structures of proteins and developing molecules with specific binding affinities and catalytic activities. The predictable formation of these architectures allows for the rational design of complex molecular scaffolds. nih.gov
Table 2: Key Features of Peptoid Helical Structures
| Feature | Description |
| Inducing Monomers | Bulky, chiral N-substituted glycines are often used to promote helical folding. |
| Backbone Conformation | Often characterized by a prevalence of cis-amide bonds. |
| Periodicity | Can exhibit various helical symmetries (e.g., 3-fold, 4-fold). |
| Stabilizing Forces | Steric interactions and solvent effects play a significant role. |
Engineering of Molecular Recognition Elements and Scaffolds
The ability to create sequence-specific and structurally defined peptoids makes them excellent candidates for the engineering of molecular recognition elements and scaffolds. nih.gov By arranging functional groups in a precise three-dimensional orientation on a stable peptoid backbone, researchers can design molecules that bind to specific biological targets, such as proteins or nucleic acids, with high affinity and selectivity.
The incorporation of this compound can contribute to the rigidity and defined conformation of the peptoid scaffold, which is essential for presenting the recognition motifs in an optimal geometry for binding. These engineered peptoid scaffolds can be used in a variety of applications, including diagnostics, biosensing, and as inhibitors of protein-protein interactions. The modular synthesis allows for the rapid generation of large libraries of peptoid-based ligands for high-throughput screening against a target of interest. nih.gov
Strategies for Incorporating Bio-orthogonal Labels and Functional Moieties
The versatility of the submonomer synthesis method for peptoids allows for the straightforward incorporation of a wide variety of functional groups, including bio-orthogonal labels and other moieties. escholarship.org This is achieved by using primary amines bearing the desired functionality in the displacement step of the synthesis.
For example, an amine containing an azide (B81097) or alkyne group can be used to introduce a bio-orthogonal handle into the peptoid sequence. This handle can then be selectively modified with a corresponding reactive partner (e.g., a cyclooctyne (B158145) for an azide, or an azide for an alkyne) to attach fluorescent dyes, affinity tags, or other reporter molecules. nih.gov This strategy enables the creation of peptoid-based probes for imaging, target identification, and mechanistic studies. The use of this compound within these sequences can provide the desired structural and stability properties for the final functionalized molecule. The compatibility of peptoid synthesis with a broad range of chemical functionalities makes it a powerful tool for creating sophisticated molecular tools for chemical biology. peptide.com
Advanced Analytical and Characterization Methodologies for N Fmoc N 1 Methylethyl Glycine and Its Oligomers
Chromatographic Techniques for Purity Assessment and Stereoisomer Analysis
Chromatographic methods are fundamental in the analysis of n-Fmoc-n-(1-methylethyl)glycine and its derivatives. These techniques are instrumental in determining the purity of the initial building block and in analyzing the stereoisomeric composition of the final products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA). researchgate.netmdpi.com
The purity of Fmoc-protected amino acids is critical for successful peptide synthesis, as even small impurities can lead to the formation of deletion or truncated sequences in the final oligomer. sigmaaldrich.com HPLC methods are developed to separate the main compound from any potential impurities, such as those arising from the synthesis or degradation of the Fmoc group. sigmaaldrich.com For instance, a gradient of increasing acetonitrile concentration is often used to elute compounds based on their hydrophobicity. mdpi.com The high sensitivity of UV detection, typically at 214 nm or 220 nm for the peptide bond and 254 nm, 265 nm, or 301 nm for the Fmoc group, allows for the detection and quantification of even trace impurities. researchgate.netmdpi.com
A typical HPLC analysis for purity determination would involve dissolving a sample of this compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram will show a major peak corresponding to the desired product and potentially smaller peaks for any impurities. The purity is then calculated based on the relative peak areas.
Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.5 mm × 100 mm |
| Mobile Phase A | Water with 0.045% TFA |
| Mobile Phase B | Acetonitrile with 0.036% TFA |
| Gradient | 50% to 100% B over 8 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
This table presents a hypothetical HPLC method based on common practices for similar compounds. mdpi.com
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially when it is used to build stereochemically defined oligomers. Chiral HPLC is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are frequently used for the separation of Fmoc-protected amino acids. phenomenex.com
The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. The elution order of the enantiomers can be determined by analyzing a standard of a known enantiomer. phenomenex.com High enantiomeric purity, often greater than 99.8%, is desirable for the starting material to ensure the synthesis of stereochemically pure peptoids. sigmaaldrich.com
Quantitative Determination of Fmoc Group Loading on Solid Supports via UV-Vis Spectroscopy
In solid-phase synthesis of peptoids, this compound is attached to a solid support (resin). It is essential to quantify the amount of the monomer loaded onto the resin to ensure accurate stoichiometry in subsequent coupling steps. A common and reliable method for this is UV-Vis spectroscopy. acs.orgspringernature.com
The method involves cleaving the Fmoc protecting group from a known weight of the resin using a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The cleavage reaction releases the Fmoc group, which forms a dibenzofulvene-piperidine adduct that has a strong UV absorbance. mdpi.comnih.gov The absorbance of the resulting solution is measured at a specific wavelength, usually around 301 nm. biotage.com
The loading of the Fmoc-amino acid on the resin is then calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette. nih.govmostwiedzy.pl
Table 2: Typical Parameters for Fmoc Loading Determination by UV-Vis Spectroscopy
| Parameter | Value/Condition |
| Cleavage Reagent | 20% Piperidine in DMF |
| Wavelength of Maximum Absorbance (λmax) | ~301 nm |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ |
| Standard Cuvette Path Length (l) | 1 cm |
By measuring the absorbance of the solution released from a known mass of resin, the concentration of the cleaved Fmoc adduct can be determined, which directly corresponds to the loading of this compound on the solid support. biotage.com
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and, more importantly, its oligomers. It provides precise information about the molecular weight of the synthesized molecules, which serves as a primary confirmation of their identity. ucsf.edu
For the monomer, this compound, a simple mass spectrum will show a peak corresponding to its molecular ion, confirming its molecular weight (339.39 g/mol ). achemblock.comchemicalbook.com
When analyzing peptoid oligomers, MS is used to verify that the correct sequence of monomers has been assembled. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ucsf.edu ESI-MS is particularly useful for analyzing peptides and peptoids, often producing multiply charged ions which can be used to calculate the molecular weight with high accuracy. ucsf.edu
A successful synthesis of a peptoid oligomer will result in a mass spectrum with a prominent peak corresponding to the expected molecular weight of the target sequence. nih.govacs.org The presence of unexpected peaks can indicate impurities, such as deletion sequences (where a monomer was not incorporated) or truncated sequences (where the synthesis stopped prematurely). nih.gov In some cases, the fragmentation pattern of the molecular ion (MS/MS) can be analyzed to further confirm the sequence of the peptoid.
Computational and Theoretical Studies of N Alkylglycine Systems
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Sampling
Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational flexibility and dynamics of N-alkylglycine oligomers at an atomic level. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, tracking their movements over time to reveal how the molecules fold and change shape in a simulated environment, often mimicking aqueous solution. researchgate.netyoutube.com
A significant challenge in simulating folding processes is the vast conformational landscape that must be sampled. For complex molecules like peptoids, simulations can get trapped in local energy minima, failing to find the most stable, global minimum conformation. To overcome this, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are frequently employed. nih.govnih.gov In REMD, multiple simulations of the same molecule are run in parallel at different temperatures. By periodically attempting to swap the temperatures between these simulations, the molecule can "heat up" to overcome energy barriers and explore a wider range of conformations, leading to more thorough sampling and a better understanding of the molecule's free energy landscape. nih.govnih.gov
Research on peptoid trimers and nonamers has shown that well-folded peptoids exhibit funnel-like conformational free energy landscapes, similar to those observed in naturally occurring ordered proteins. nih.govnih.gov This indicates that physical modeling can successfully capture the folding process. MD simulations are crucial for understanding how the sequence of N-alkylglycine units dictates the final three-dimensional structure and for revealing the dynamic equilibrium between different folded and unfolded states. researchgate.netyoutube.com
Table 1: Example of MD Simulation in Peptoid Structure Prediction
| Parameter | Details | Reference |
| System Studied | Cyclic peptoid nonamer composed of (S)-N-(1-phenylethyl) glycine (B1666218) units | researchgate.net |
| Simulation Method | Replica Exchange Molecular Dynamics (REMD) | nih.govnih.gov |
| Objective | Blind structure prediction and conformational sampling | nih.gov |
| Key Finding | The simulation correctly predicted the backbone amide cis/trans pattern and the overall 3D structure to within 1.0 Å root-mean-square deviation (rmsd) of the experimentally determined crystal structure. | nih.govnih.gov |
| Significance | Demonstrated that MD-based approaches can successfully perform de novo structure prediction for complex peptoid architectures. | nih.gov |
Molecular Mechanics and Quantum Chemical Calculations for Structure-Energy Relationships
Understanding the relationship between a molecule's structure and its energy is fundamental to predicting its most stable conformation. unipd.it Molecular mechanics (MM) and quantum chemical (QC) calculations are the primary computational methods used for this purpose. unipd.itnumberanalytics.com
Molecular mechanics relies on a simplified, classical mechanics-based model of a molecule. numberanalytics.com It uses a "force field"—a set of parameters and potential energy functions—to calculate the energy of a given conformation based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). numberanalytics.com MM calculations are computationally fast, making them suitable for the extensive conformational sampling required in MD simulations. unipd.it
Quantum chemistry, also known as molecular quantum mechanics, offers a more accurate but computationally intensive approach by solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.orgjocpr.com These calculations provide deep insights into molecular properties, reaction pathways, and the energetics of different states. jocpr.com
In the study of N-alkylglycine systems, a powerful strategy is to combine the strengths of both methods. nih.gov MM-based MD simulations are first used to broadly sample the conformational space and identify promising low-energy structures. nih.gov Subsequently, these candidate structures are refined using higher-level quantum mechanical calculations. nih.govnih.gov This QM refinement provides a more accurate energy evaluation and can adjust bond lengths and angles, leading to a more precise final structure prediction. This hierarchical approach was successfully used in the blind prediction of an N-aryl glycine peptoid trimer, where QM refinement improved the accuracy of the predicted structure to within approximately 0.2 Å rmsd of the actual structure. nih.gov
Development and Validation of Force Fields for N-Alkylglycine Residues
The accuracy of any MD simulation or MM calculation is critically dependent on the quality of the underlying force field. ethz.ch A force field is a collection of equations and associated parameters designed to reproduce the potential energy surface of a molecule. numberanalytics.com Standard force fields like AMBER, CHARMM, and OPLS have been developed primarily for naturally occurring biomolecules like proteins and nucleic acids. nih.gov
N-alkylglycine units (peptoids) have a key structural difference from peptides: the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. researchgate.net This results in an achiral backbone and alters the rotational barriers around the backbone bonds. Consequently, standard protein force fields may not accurately represent the conformational preferences of peptoids.
Therefore, a crucial area of research is the development and validation of force fields specifically for N-alkylglycine residues. This process involves:
Parameterization: Developing new parameters or modifying existing ones for bond stretching, angle bending, and dihedral (torsional) angles to match experimental data or high-level quantum chemical calculations for small model compounds. ethz.ch
Validation: Testing the new force field by running simulations and comparing the results against known experimental data, such as NMR measurements or crystal structures. nih.gov This can involve comparing calculated properties like dihedral angle distributions, radius of gyration, and the populations of different conformations against their experimental counterparts. nih.govnih.gov
Studies comparing different standard force fields on glycine-rich peptides have shown that the choice of force field can significantly impact the resulting structural ensembles. nih.gov For example, some force fields may overly stabilize helical conformations where they shouldn't exist. nih.gov This highlights the necessity of careful validation to ensure that the chosen computational model is reliable for the specific system being studied, particularly for non-standard residues like N-alkylglycines.
Table 2: Comparison of Force Field Performance for Glycine-Containing Peptides
| Force Field | Performance Summary | Reference |
| AMBER99SB | Identified as reliable for reproducing NMR-measured parameters related to peptide backbone and proline side chain geometry and dynamics. | nih.gov |
| CHARMM 36 (C36) | Found to sample more extended oligoglycine structures compared to other force fields in simulations. | nih.gov |
| AMBER99, AMBER94 | Showed less satisfactory agreement with both solution NMR and Protein Data Bank (PDB) survey data, with a propensity to overstabilize helical conformations. | nih.gov |
Computational Design and De Novo Prediction of Peptoid Sequences and Foldamers
A major goal in the study of N-alkylglycine systems is to design novel sequences that fold into specific, predetermined three-dimensional structures, known as foldamers. The ability to computationally predict the structure of a peptoid from its sequence (de novo prediction) is a critical step toward this goal. nih.gov
Due to their conformational flexibility and the vast number of possible structures, predicting peptoid folding is a significant challenge. nih.govyoutube.com Successful approaches have emerged that combine robust conformational sampling with accurate energy calculations. nih.gov A prominent strategy involves a hierarchical computational pipeline:
Conformational Sampling: Replica Exchange Molecular Dynamics (REMD) simulations are used to generate a broad ensemble of possible conformations for a given N-alkylglycine sequence. nih.gov
Clustering and Ranking: The resulting structures are grouped (clustered) based on their geometric similarity. The clusters are then ranked using the MM energy function from the force field.
Quantum Mechanical Refinement: The lowest-energy structures from the top-ranked clusters are subjected to quantum chemical calculations to refine their geometry and provide a more accurate assessment of their stability. nih.gov
This combined MD-QM approach has been validated through blind structure prediction challenges, where the structures of several peptoid oligomers were predicted without prior knowledge of their experimentally determined structures. nih.govnih.gov In one such study, researchers correctly predicted the structure of a linear N-alkyl peptoid trimer and a complex cyclic peptoid nonamer, achieving a backbone accuracy of 1.0 Å for the latter. nih.gov These results are a significant milestone, suggesting that physical modeling can be a powerful tool for the de novo design and prediction of peptoid foldamers, paving the way for the creation of new functional molecules. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Integration of n-Fmoc-n-(1-methylethyl)glycine in Advanced Bioconjugation and Material Science Applications
The use of Fmoc-protected amino acids, including glycine (B1666218) derivatives, is foundational in creating functionalized materials and in bioconjugation processes. chemimpex.com These processes involve attaching biomolecules to surfaces or other compounds, which is critical for diagnostics and targeted therapies. chemimpex.com N-substituted glycine oligomers, or peptoids, built from monomers like this compound, are particularly promising for these applications due to their enhanced proteolytic stability and improved cell permeability compared to natural peptides. researchgate.net
Material Science: In material science, Fmoc-peptide-based compounds are known to self-assemble into three-dimensional nanofiber scaffolds. nih.gov The specific properties of these materials can be tuned by the choice of amino acid derivatives. nih.gov The incorporation of this compound into peptoid sequences contributes to the formation of ordered structures, such as nanosheets and helices, which can serve as scaffolds for advanced materials. rsc.org For example, peptoid nanosheets can be designed to display chemically diverse loop regions on their surface, creating functional materials for various applications. rsc.org The bulky isopropyl group influences the packing and self-assembly of these supramolecular structures.
Bioconjugation: In bioconjugation, the robust and predictable nature of peptoid synthesis allows for the precise placement of functional groups. nih.gov Using this compound alongside other functionalized N-substituted glycine monomers enables the creation of complex architectures. These structures can be used to mimic proteins or to present specific ligands for biological targeting. The inherent resistance of the peptoid backbone to enzymatic degradation makes these conjugates particularly suitable for in vivo applications where stability is paramount. nih.govresearchgate.net
Exploration of Novel Secondary Structures and Folding Patterns in N-Alkylglycine Oligomers
A major focus of current research is to understand and control the secondary structures of N-alkylglycine oligomers (peptoids). nih.govnih.gov Unlike peptides, peptoids lack backbone amide hydrogens, precluding the formation of traditional hydrogen bond-stabilized structures like alpha-helices and beta-sheets. nih.gov Instead, their folding is governed by steric interactions between side chains and the backbone, as well as the cis-trans isomerization of the tertiary amide bonds. nih.govresearchgate.net
The incorporation of sterically demanding side chains, such as the isopropyl group from this compound, is a key strategy for inducing stable secondary structures. nih.gov Bulky, chiral side chains, in particular, have been shown to promote the formation of stable helices, often resembling the polyproline type I (PPI) helix, which is characterized by a sequence of cis-amide bonds. stanford.edunih.gov
Detailed structural studies using X-ray crystallography, NMR, and circular dichroism have revealed that peptoid oligomers with bulky aliphatic side chains can form well-defined helices. stanford.edu For instance, a pentamer of N-(1-cyclohexylethyl)glycine, which is structurally related to the isopropyl-substituted glycine, was shown to form a helix with approximately 3 residues per turn and cis-amide bonds. stanford.edu The elucidation of these sequence-structure relationships is critical for the de novo design of folded peptoids with specific functions. nih.govstanford.edu
| Peptoid Structural Element | Key Influencing Factors | Resulting Conformation/Structure | Research Finding Reference |
| Helices | Bulky, α-chiral side chains (e.g., phenylethyl, isopropyl) | Polyproline type I (PPI)-like helices with predominantly cis-amide bonds. | stanford.edunih.govnih.gov |
| Nanosheets | Alternating hydrophobic and hydrophilic monomers. | 2D sheet-like structures with chemically distinct faces. | rsc.org |
| Ribbons | Alternating sequence designed to enforce cis/trans amide pattern. | A stable fold observed even at short chain lengths in various solvents. | researchgate.net |
| Threaded Loops | Specific nonamer sequence with bulky, chiral side chains and terminal functional groups. | Exceptionally stable and conformationally homogeneous structure in organic solvents. | stanford.edu |
Expanding the Chemical Diversity and Functionalization Potential of Isopropyl-Substituted Glycines
The functional potential of peptoids is directly linked to the chemical diversity of their side chains. nih.gov The "sub-monomer" method, the standard for solid-phase peptoid synthesis, is exceptionally well-suited for creating this diversity. The method involves a two-step cycle: acylation with a haloacetic acid followed by displacement with a primary amine. researchgate.net This approach allows for the incorporation of a vast library of commercially available primary amines as side chains. nih.gov
While this compound provides a simple, bulky, and conformation-directing isopropyl group, future research aims to expand the functionality of this basic scaffold. This can be achieved in several ways:
Functionalized Isopropyl Analogs: Developing synthetic routes to primary amines that are derivatives of isopropylamine (B41738) but contain additional functional groups (e.g., hydroxyls, carboxylates, azides, alkynes). The latter two are particularly valuable as they introduce bioorthogonal handles for subsequent chemical modification via "click chemistry". nih.govnih.gov
Mixed Monomer Sequences: The true power of peptoid synthesis lies in the ability to create heteropolymers with a defined sequence of different monomers. nih.gov By combining this compound with other N-substituted glycine monomers bearing aromatic, charged, or hydrogen-bonding side chains, researchers can fine-tune the properties of the resulting oligomer. researchgate.netrsc.org This allows for the creation of amphiphilic structures, metal-binding domains, and materials with precisely controlled surface chemistries. nih.gov
Post-synthesis Modification: Utilizing orthogonal protection strategies (as described in 8.3), specific side chains within a peptoid oligomer can be deprotected and modified after the main chain has been synthesized. This enables the introduction of complex or sensitive functionalities that might not be compatible with the conditions of chain assembly.
This multi-pronged approach to expanding chemical diversity is essential for unlocking the full potential of peptoids in areas ranging from drug discovery to catalysis and advanced materials. nih.govnih.gov
Q & A
Q. Optimization Strategies :
- Solvent : Use DMF for solubility, but switch to dichloromethane (DCM) for Fmoc protection to minimize racemization.
- Temperature : Maintain ≤4°C during Fmoc addition to reduce hydrolysis.
- Stoichiometry : Use a 10% excess of Fmoc-Cl to ensure complete protection.
Typical yields exceed 85% after purification via flash chromatography or recrystallization (ethanol/water) .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc absorption) confirms purity (>95%). Use a C18 column and acetonitrile/water gradient.
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]⁺ (expected m/z ~378 for C₂₂H₂₄NO₄).
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.2–1.4 ppm (isopropyl methyl groups).
- ¹³C NMR : Confirm Fmoc carbonyl (δ ~155 ppm) and quaternary carbons.
- TLC : Monitor reactions using silica plates with 5% MeOH/DCM (Rf ~0.4 for product) .
Advanced: How does the steric bulk of the 1-methylethyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Answer:
The isopropyl group introduces steric hindrance, slowing coupling kinetics. Mitigation Strategies :
- Coupling Reagents : Use HATU or PyBOP (vs. DCC) with 2–4 equivalents of amino acid.
- Double Coupling : Repeat coupling steps with fresh reagents to ensure >95% incorporation.
- Monitoring : Employ the Kaiser test or FT-IR to detect unreacted amines.
Q. Comparative Data :
| Derivative | Coupling Time (min) | Yield (%) |
|---|---|---|
| N-Fmoc-Glycine | 30 | 99 |
| This compound | 60–90 | 85–90 |
Steric effects reduce coupling rates by ~30% compared to non-alkylated glycine .
Advanced: What strategies mitigate premature Fmoc deprotection during prolonged storage or handling?
Answer:
Premature deprotection occurs via β-elimination or amine exposure. Best Practices :
-
Storage : Lyophilize and store at –20°C under argon; avoid moisture.
-
Handling : Use anhydrous DMF during SPPS and purge with N₂.
-
Stability Data :
Condition Decomposition (%/month) –20°C (dry) <1 4°C (humid) 5–10
Decomposition is minimized by avoiding basic amines (e.g., TEA) in storage buffers .
Advanced: How can researchers differentiate between α- and β-alkylation byproducts in the synthesis of this compound?
Answer:
Regiochemical Analysis :
- 2D NMR (HSQC/COSY) :
- α-Alkylation : The CH₂ adjacent to the Fmoc group shows coupling (δ 3.8–4.1 ppm in ¹H; δ 45–50 ppm in ¹³C).
- β-Alkylation : The isopropyl group shifts upfield (δ 1.0–1.2 ppm in ¹H).
- X-ray Crystallography : Resolves spatial arrangement (if crystals form).
- LC-MS/MS : Fragmentation patterns differ; α-isomers show distinct [M–Fmoc]⁺ ions.
Byproduct Removal : Use preparative HPLC with a polar mobile phase (e.g., 0.1% TFA in water) .
Advanced: What role does this compound play in stabilizing peptide secondary structures?
Answer:
The isopropyl group restricts backbone flexibility, promoting:
- β-Turn Formation : Comparable to proline but with less rigidity.
- Helix Stabilization : Incorporation at termini reduces fraying.
Case Study :
In a model peptide (Ac-Gly-X-Gly-NH₂), CD spectroscopy showed:
| X Residue | % α-Helix (pH 7.4) |
|---|---|
| This compound | 22 |
| Glycine | 5 |
The isopropyl group enhances conformational control, useful in designing bioactive peptides .
Advanced: How do solvent polarity and temperature affect the stability of this compound during SPPS?
Answer:
Stability Trends :
| Solvent | Polarity Index | Decomposition Rate (25°C, %/h) |
|---|---|---|
| DMF | 6.4 | 0.5 |
| DCM | 3.1 | 0.2 |
| THF | 4.0 | 1.0 |
Q. Temperature Dependence :
- At 50°C in DMF, decomposition accelerates to 3%/h.
- Recommendation : Use DCM for coupling steps and limit reaction temperatures to ≤25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
